R-Nadifloxacin R-Nadifloxacin (R)-nadifloxacin is a nadifloxacin. It is an enantiomer of a (S)-nadifloxacin.
Brand Name: Vulcanchem
CAS No.: 160961-35-3
VCID: VC1874685
InChI: InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/t10-/m1/s1
SMILES: CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O
Molecular Formula: C19H21FN2O4
Molecular Weight: 360.4 g/mol

R-Nadifloxacin

CAS No.: 160961-35-3

Cat. No.: VC1874685

Molecular Formula: C19H21FN2O4

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

R-Nadifloxacin - 160961-35-3

Specification

CAS No. 160961-35-3
Molecular Formula C19H21FN2O4
Molecular Weight 360.4 g/mol
IUPAC Name (12R)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Standard InChI InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/t10-/m1/s1
Standard InChI Key JYJTVFIEFKZWCJ-SNVBAGLBSA-N
Isomeric SMILES C[C@@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O
SMILES CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O
Canonical SMILES CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O

Introduction

Chemical Structure and Properties

R-Nadifloxacin is characterized by the molecular formula C19H21FN2O4 with a molecular weight of 360.4 g/mol . The compound possesses a specific chiral configuration giving it unique stereochemical properties. In chemical databases, R-Nadifloxacin is identified with the Chemical Abstracts Service (CAS) number 160961-35-3 .

The parent compound, nadifloxacin, exists as a racemic mixture (containing both R and S forms) and exhibits a melting point range of 245 to 247°C (473 to 477°F), at which temperature decomposition occurs . The molecule contains a fluorine atom that contributes to its antimicrobial properties, as is characteristic of fluoroquinolone antibiotics.

The chirality of R-Nadifloxacin is a central feature of its identity and function. As illustrated in analytical studies, this stereochemical property allows for separation from its S-enantiomer through specialized chromatographic techniques . The structure maintains the core fluoroquinolone framework that is essential for its antimicrobial mechanism while possessing the specific three-dimensional arrangement that defines its R-configuration.

Mechanism of Action

R-Nadifloxacin, like other compounds in the fluoroquinolone class, exerts its antimicrobial effects primarily through inhibition of the bacterial enzyme DNA gyrase . This essential enzyme participates in bacterial DNA synthesis and replication by introducing negative supercoils into DNA during the replication process. When R-Nadifloxacin binds to this enzyme, it prevents proper DNA replication, which ultimately leads to bacterial cell death.

The nadifloxacin molecule, of which R-Nadifloxacin is an enantiomer, demonstrates additional pharmacological effects beyond direct antimicrobial action. Research has indicated that nadifloxacin may possess sebostatic and anti-inflammatory properties, which significantly contribute to its effectiveness in treating dermatological conditions such as acne vulgaris . These multiple mechanisms of action make the compound particularly valuable in dermatological applications where both antibacterial and anti-inflammatory effects are desirable.

Pharmacological Properties

Pharmacokinetics

Following topical application of 10 g of nadifloxacin 1% cream to normal human skin, the maximum plasma concentration was determined to be 107 ng/mL, with an elimination half-life of 19.4 hours . Approximately 0.09% of the administered dose was detected in urine over a 48-hour period following application . These findings suggest minimal systemic absorption when applied topically, which is generally advantageous for topical antibiotics as it reduces the risk of systemic adverse effects.

Time PointNadifloxacin GroupClindamycin Group
Baseline (0 weeks)25 ± 624 ± 4
Follow-up (6 weeks)15 ± 416 ± 3
Study end (12 weeks)10 ± 211 ± 2

The study found no statistically significant differences in total lesion count between the nadifloxacin and clindamycin groups at baseline, 6 weeks, or 12 weeks of treatment . These findings suggest that nadifloxacin provides therapeutic effects comparable to clindamycin, which has been a standard treatment for acne vulgaris.

Analytical Methods for R-Nadifloxacin

Enantioseparation Techniques

The separation and analysis of R-Nadifloxacin from its enantiomeric counterpart represent important procedures for both research purposes and pharmaceutical quality control. Research has documented an effective high-performance liquid chromatography (HPLC) method specifically designed for separating R-Nadifloxacin from S-Nadifloxacin .

This analytical method employs:

  • Reversed-phase HPLC utilizing an endcapped C18 stationary phase

  • A chiral mobile phase containing β-cyclodextrin in phosphate buffer with EDTA

  • Column temperature maintained at 45°C

  • Flow rate set at 1.5 mL/min

  • UV-vis detection at wavelength 290 nm

The method achieved excellent resolution between the enantiomers, with a resolution factor (Rs) greater than 4.0 . The calibration curve exhibited linearity across a concentration range of 0.040-20 μg/mL, with detection and quantitation limits of 0.020 μg/mL and 0.040 μg/mL, respectively . The average recovery rate for R-Nadifloxacin was reported as 99.09% .

This analytical technique represents an advancement over previously reported methods for nadifloxacin enantioseparation, offering improved resolution and sensitivity for research and quality control applications . The successful development of such methods is essential for studying the specific properties and effects of R-Nadifloxacin in isolation from its enantiomeric counterpart.

Future Research Directions

The current literature reveals several knowledge gaps regarding R-Nadifloxacin that warrant further investigation. Future research could productively explore:

  • Comparative efficacy studies between pure R-Nadifloxacin and the racemic mixture to determine whether the isolated enantiomer offers therapeutic advantages

  • Detailed pharmacokinetic profiling of R-Nadifloxacin to establish its specific absorption, distribution, metabolism, and excretion parameters

  • Structure-activity relationship studies to elucidate how the specific three-dimensional configuration of R-Nadifloxacin influences its interaction with bacterial targets

  • Investigation of potential novel applications beyond current dermatological uses

Such research could potentially lead to more effective or targeted therapeutic applications, optimized formulations, or new clinical indications for this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator